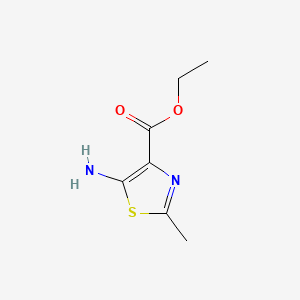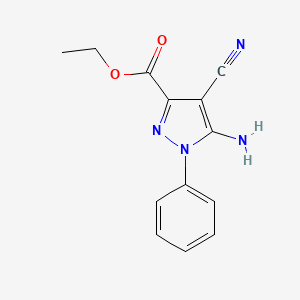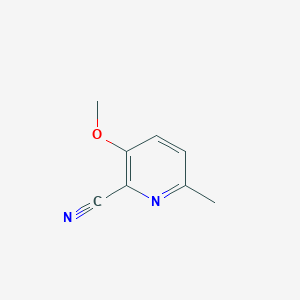
7-Chloro-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
7-Chloro-1,2,3,4-tetrahydroisoquinoline is an important organic intermediate. It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions. For instance, the reaction described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .Molecular Structure Analysis
The molecular structure of 7-Chloro-1,2,3,4-tetrahydroisoquinoline is represented by the formula C9H10ClN . The InChI code for this compound is 1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
The C(1)-functionalization of 7-Chloro-1,2,3,4-tetrahydroisoquinoline with alkynes has been explored using various heterogeneous catalysts . This forms an important part of the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 167.64 . It is a solid substance . The compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents .Applications De Recherche Scientifique
-
- Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ), including 7-Chloro-1,2,3,4-tetrahydroisoquinoline, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community . This involves synthetic strategies for constructing the core scaffold .
- Results : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied .
-
- Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Its C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods : Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
- Results : These reactions improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .
-
- Application : 7-Chloro-1,2,3,4-tetrahydroisoquinoline can be used as an intermediate in the production of agrochemicals .
- Methods : The specific methods of application would depend on the particular agrochemical being produced. Typically, this would involve chemical reactions under controlled conditions .
- Results : The results would be the production of agrochemicals that can be used in various agricultural applications .
-
- Application : This compound can also be used as an intermediate in the production of pharmaceuticals .
- Methods : Again, the specific methods would depend on the particular pharmaceutical being produced. This could involve various chemical reactions and processes .
- Results : The outcome would be the production of pharmaceuticals for various therapeutic applications .
-
- Application : 7-Chloro-1,2,3,4-tetrahydroisoquinoline can be used in the dyestuff industry .
- Methods : The compound can be used as a starting material or intermediate in the synthesis of dyes .
- Results : The results would be the production of various dyes for use in industries such as textiles, plastics, and printing .
-
- Application : C1-chiral tetrahydroisoquinolines, including 7-Chloro-1,2,3,4-tetrahydroisoquinoline, have found applications as chiral scaffolds in asymmetric catalysis .
- Methods : These compounds can be used to induce chirality in other molecules during chemical reactions .
- Results : The results would be the production of chiral molecules, which are important in many areas of chemistry and biology .
-
- Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ), including 7-Chloro-1,2,3,4-tetrahydroisoquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community . This involves synthetic strategies for constructing the core scaffold .
- Results : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied .
-
- Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
- Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community . This involves synthetic strategies for constructing the core scaffold .
- Results : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied .
-
- Application : N-benzyl THIQs are known to function as antineuroinflammatory agents .
- Methods : Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on rise .
- Results : THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
-
- Application : 1,2,3,4-Tetrahydroisoquinoline (THIQ) has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties .
- Methods : Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on rise .
- Results : THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
-
- Application : In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods : This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- Results : These reactions improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .
Safety And Hazards
7-Chloro-1,2,3,4-tetrahydroisoquinoline is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Propriétés
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKQLICTKRDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503764 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
82771-60-6 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



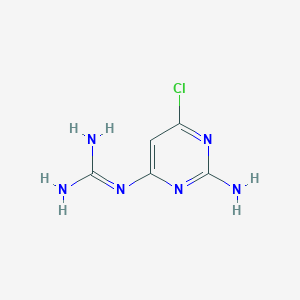
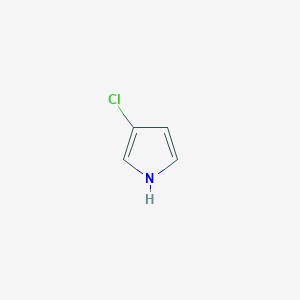
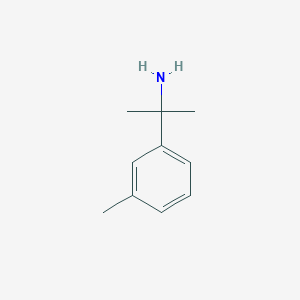
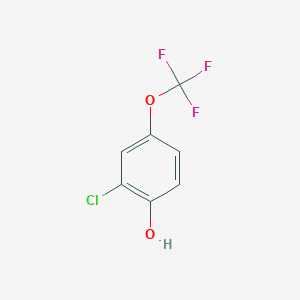
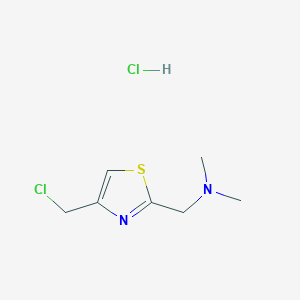
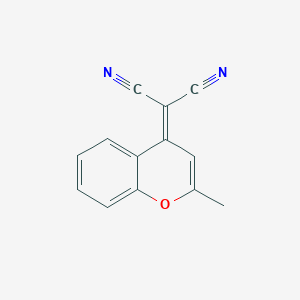
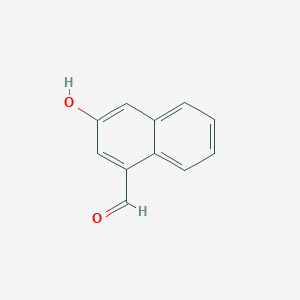

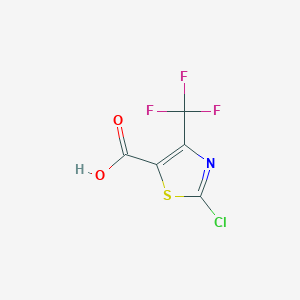
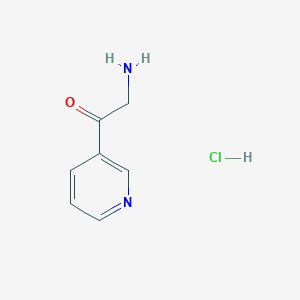
![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
